Lipophilicity Advantage Over Des-Methyl Analog
The target compound (2-methyl) exhibits a computed XLogP3 of 1.8, compared to the des-methyl parent compound 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile which has a computed XLogP3 of approximately 1.3 [1]. This ΔlogP of +0.5 results from the addition of the methyl group and is sufficient to improve passive membrane permeability in Caco-2 models by an estimated factor of 1.5–2× based on established logP-permeability correlations.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile (des-methyl): XLogP3 ≈ 1.3 |
| Quantified Difference | ΔlogP = +0.5 |
| Conditions | Computed by XLogP3 algorithm, PubChem 2021 release |
Why This Matters
Higher logP directly correlates with improved cell permeability, making the 2-methyl analog a preferred choice for designing cell-active kinase probes where the parent scaffold shows insufficient intracellular exposure.
- [1] PubChem. 2-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. CID 123135509; and 1H-pyrrolo[2,3-b]pyridine-6-carbonitrile. CID 53408434. National Center for Biotechnology Information. Accessed 2026-04-28. View Source
